molecular formula C16H24N2O4 B5106565 (4-ETHYLPIPERAZINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE

(4-ETHYLPIPERAZINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE

Cat. No.: B5106565
M. Wt: 308.37 g/mol
InChI Key: ZHSAVPISBPUNAS-UHFFFAOYSA-N
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Description

(4-Ethylpiperazino)(2,4,5-trimethoxyphenyl)methanone is a compound that combines the structural features of piperazine and trimethoxyphenyl groups. The trimethoxyphenyl group is known for its versatile pharmacophore properties, contributing to the compound’s potential bioactivity . This compound has shown promise in various scientific research applications, particularly in medicinal chemistry.

Preparation Methods

The synthesis of (4-ethylpiperazino)(2,4,5-trimethoxyphenyl)methanone typically involves the coupling of aromatic acid chlorides with piperazine derivatives in the presence of a base such as triethylamine . The reaction conditions often include:

    Reagents: Aromatic acid chlorides, piperazine derivatives, triethylamine.

    Solvents: Commonly used solvents include dichloromethane or chloroform.

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

    Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(4-Ethylpiperazino)(2,4,5-trimethoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-ethylpiperazino)(2,4,5-trimethoxyphenyl)methanone involves its interaction with molecular targets such as tubulin . By binding to the colchicine binding site on tubulin, the compound inhibits tubulin polymerization, leading to the disruption of microtubule dynamics. This inhibition affects cell division and can induce apoptosis in cancer cells. Additionally, the compound may interact with other molecular pathways, contributing to its broad bioactivity.

Comparison with Similar Compounds

(4-Ethylpiperazino)(2,4,5-trimethoxyphenyl)methanone can be compared with other compounds containing the trimethoxyphenyl group:

Properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(2,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-5-17-6-8-18(9-7-17)16(19)12-10-14(21-3)15(22-4)11-13(12)20-2/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSAVPISBPUNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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